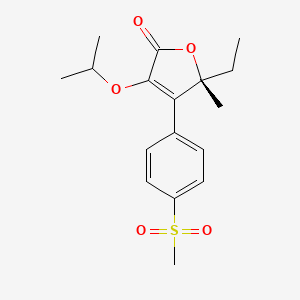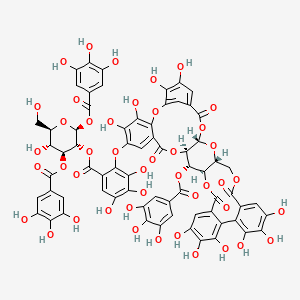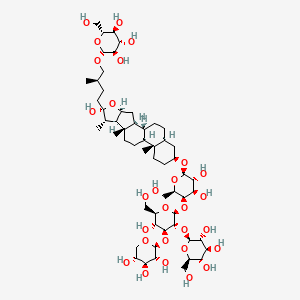
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a bis(4-fluorophenyl)butyl group and a hydroxypropyl group, along with a phenylacetamide moiety. Its intricate structure makes it a subject of interest in both synthetic chemistry and applied research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4,4-bis(4-fluorophenyl)butanoic acid with lithium aluminium tetrahydride and potassium carbonate in 2-methyltetrahydrofuran at low temperatures . This intermediate is then further reacted with piperazine and phenylacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine: A compound with a similar bis(4-fluorophenyl) structure but different functional groups.
4-(4,4-Bis(4-fluorophenyl)butyl)-N-phenyl-1-Piperazineethanamine: Structurally related with a piperazine ring and bis(4-fluorophenyl)butyl group.
Uniqueness
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industry.
特性
CAS番号 |
143780-44-3 |
|---|---|
分子式 |
C31H37F2N3O2 |
分子量 |
521.6 g/mol |
IUPAC名 |
N-[3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-2-hydroxypropyl]-N-phenylacetamide |
InChI |
InChI=1S/C31H37F2N3O2/c1-24(37)36(29-6-3-2-4-7-29)23-30(38)22-35-20-18-34(19-21-35)17-5-8-31(25-9-13-27(32)14-10-25)26-11-15-28(33)16-12-26/h2-4,6-7,9-16,30-31,38H,5,8,17-23H2,1H3 |
InChIキー |
CVMXDGCSHBDZSA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


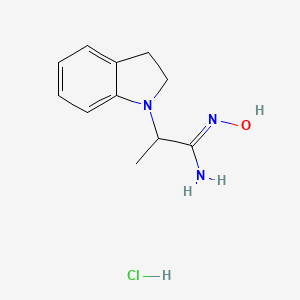


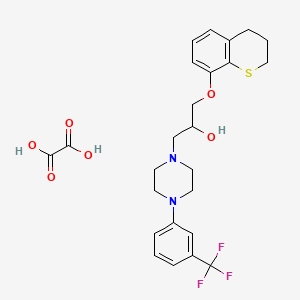

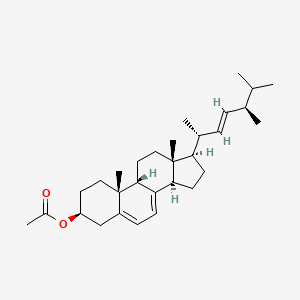
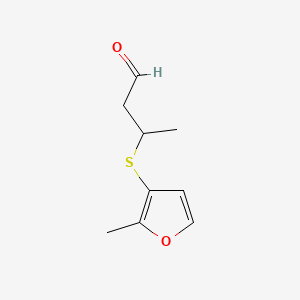
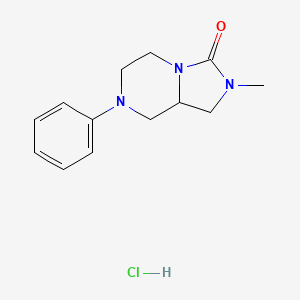

![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
